1-(1,2-Dihydro-5-acenaphthylenyl)ethanone {2,4-bisnitrophenyl}hydrazone
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Overview
Description
1-(1,2-Dihydro-5-acenaphthylenyl)ethanone {2,4-bisnitrophenyl}hydrazone is a complex organic compound with a unique structure that combines acenaphthylene and hydrazone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-Dihydro-5-acenaphthylenyl)ethanone {2,4-bisnitrophenyl}hydrazone typically involves the reaction of 1-(1,2-dihydro-5-acenaphthylenyl)ethanone with 2,4-bisnitrophenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(1,2-Dihydro-5-acenaphthylenyl)ethanone {2,4-bisnitrophenyl}hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazone linkage allows for substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
1-(1,2-Dihydro-5-acenaphthylenyl)ethanone {2,4-bisnitrophenyl}hydrazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(1,2-Dihydro-5-acenaphthylenyl)ethanone {2,4-bisnitrophenyl}hydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the nitro groups can undergo redox reactions, influencing cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(1,2-Dihydro-5-acenaphthylenyl)ethanone: A precursor in the synthesis of the hydrazone compound.
2,4-Bisnitrophenylhydrazine: Another precursor used in the synthesis.
1-(2,5-Dimethoxyphenyl)ethanone: A structurally similar compound with different functional groups.
Uniqueness
1-(1,2-Dihydro-5-acenaphthylenyl)ethanone {2,4-bisnitrophenyl}hydrazone is unique due to its combination of acenaphthylene and hydrazone moieties, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H16N4O4 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[(E)-1-(1,2-dihydroacenaphthylen-5-yl)ethylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C20H16N4O4/c1-12(16-9-7-14-6-5-13-3-2-4-17(16)20(13)14)21-22-18-10-8-15(23(25)26)11-19(18)24(27)28/h2-4,7-11,22H,5-6H2,1H3/b21-12+ |
InChI Key |
FLDKFOKGYYDZQK-CIAFOILYSA-N |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC=C3CCC4=C3C2=CC=C4 |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=C3CCC4=C3C2=CC=C4 |
Origin of Product |
United States |
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